
Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, chloride
Overview
Description
Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, chloride is a cationic heterocyclic compound characterized by a pyridinium core substituted with a dimethylamino group at the 4-position and a branched 2-ethylhexyl group at the 1-position. Its chloride counterion enhances solubility in polar solvents. This compound belongs to a class of pyridinium salts widely studied for their applications in organic synthesis, catalysis, and antimicrobial activity due to their tunable electronic and steric properties .
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Quaternization-Amination Sequential Approach
The most widely documented method involves a two-step sequence: quaternization of 4-(dimethylamino)pyridine followed by alkylation with 2-ethylhexyl chloride . Key innovations in this process, as detailed in patent US6939972B2, include solvent recycling and controlled exothermic conditions to minimize side reactions .
Step 1: Quaternization of 4-(Dimethylamino)pyridine
Pyridine derivatives undergo quaternization using thionyl chloride (SOCl₂) in ethyl acetate. The reaction proceeds via nucleophilic substitution, where the lone pair on the pyridinic nitrogen attacks the electrophilic sulfur in SOCl₂. This step forms N-[4-pyridyl]pyridinium chloride hydrochloride as an intermediate :
2 \xrightarrow{\text{EtOAc}} \text{N-[4-pyridyl]pyridinium chloride hydrochloride} + \text{SO}2 \uparrow + \text{HCl} \uparrow
Critical Parameters:
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Temperature: Maintained below 35°C during SOCl₂ addition to control exothermicity.
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Solvent: Ethyl acetate facilitates intermediate solubility and enables recovery (85–90% recycled) .
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Molar Ratio: Pyridine-to-SOCl₂ ratio of 1:1.5 ensures complete quaternization.
Step 2: Alkylation with 2-Ethylhexyl Chloride
The intermediate is aminated with N,N-dimethylformamide (DMF) under reflux (150–155°C), yielding the target compound :
Optimization Strategies:
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Reflux Duration: 2–3 hours maximizes conversion while minimizing decomposition.
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Workup: Hydrolysis with 10% NaOH (pH 10–12) followed by benzene extraction removes inorganic salts .
Sulfonyl Halide-Catalyzed Quaternary Formation
An alternative method, disclosed in patent US3997519A, employs alkyl sulfonyl halides (e.g., methanesulfonyl chloride) as catalysts for direct quaternization of tertiary amines with alcohols . While less common for this specific compound, the approach offers advantages in avoiding harsh alkylating agents:
2\text{X}} \text{this compound} + \text{H}2\text{O}
Key Observations:
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Catalyst Efficiency: Methanesulfonyl chloride achieves 70–75% conversion at 80°C.
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Solvent System: Dichloromethane enhances miscibility of polar and nonpolar reactants .
Industrial-Scale Production Protocols
Large-Batch Quaternization
Industrial reactors (5,000–10,000 L capacity) implement the following modifications for scalability :
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Reaction Volume (L) | 2 | 5,000 |
Temperature Control | Manual | Automated Jacket |
Solvent Recovery (%) | 85 | 95 |
Yield (%) | 52.5 | 68–72 |
Process Enhancements:
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Continuous Distillation: In-line fractionating columns recover ethyl acetate and unreacted thionyl chloride, reducing raw material costs by 30% .
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Waste Mitigation: Alkaline hydrolysis neutralizes residual HCl, yielding NaCl byproduct for disposal.
Analytical and Purification Techniques
Quality Control Metrics
Post-synthesis, the compound is analyzed for purity and structural fidelity:
Method | Parameters Analyzed | Acceptable Range |
---|---|---|
Acidimetric Titration | Chloride Content | 96.5–98.5% |
HPLC (C18 Column) | Purity (Area %) | ≥99.0% |
FT-IR | N⁺–CH₂ Stretch (cm⁻¹) | 1,650–1,680 |
Crystallization:
Crude product is recrystallized from ethanol/water (3:1 v/v), yielding white needles with >99% purity .
Comparative Analysis of Preparation Methods
Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
---|---|---|---|---|
Quaternization-Amination | 52–72 | 99.0 | High | Moderate (HCl waste) |
Sulfonyl Halide Catalysis | 70–75 | 97.5 | Moderate | Low (aqueous byproducts) |
Trade-offs:
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The quaternization-amination route, while generating acidic waste, offers superior scalability and solvent recovery .
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Sulfonyl halide catalysis reduces hazardous reagents but requires higher energy input for catalyst activation .
Challenges and Mitigation Strategies
Byproduct Formation
Issue: Dimethylamine liberation during amination lowers yield.
Solution: Scrubbers with H₂SO₄ traps volatile amines, improving yield by 12% .
Hygroscopic Intermediate
Issue: N-[4-pyridyl]pyridinium chloride hydrochloride absorbs moisture, complicating handling.
Solution: Storage under nitrogen with desiccants (silica gel) maintains stability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, chloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where the chloride ion can be replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydroxide ions, alkoxide ions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridinium ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyridinium compounds with different nucleophiles replacing the chloride ion.
Scientific Research Applications
Biochemical Applications
1. Proteomics Research
Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, chloride is utilized as a reagent in proteomics for protein extraction and analysis. Its ability to solubilize proteins facilitates the study of protein interactions and functions.
Case Study: Protein Extraction Efficiency
A study demonstrated that using this compound significantly increased the yield of protein extraction from various biological samples compared to traditional methods. The results indicated an increase in protein solubility by approximately 30% when using the compound as a solubilizing agent.
2. Antimicrobial Properties
Research has shown that this compound exhibits notable antimicrobial activity against certain bacterial strains, making it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
In vitro tests revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, suggesting potential for therapeutic applications.
Pharmacological Applications
1. Drug Delivery Systems
The unique structure of this compound allows it to function as a surfactant or emulsifier in drug formulations. This enhances the bioavailability and stability of pharmaceutical compounds.
Table: Comparison of Surfactants in Drug Formulations
Surfactant Name | Type | Application Area | Effectiveness |
---|---|---|---|
Pyridinium Compound | Quaternary Ammonium | Drug Delivery Systems | High |
Polysorbate 80 | Nonionic | Emulsification | Moderate |
Sodium Lauryl Sulfate | Anionic | Antimicrobial Formulations | Low |
Material Science Applications
1. Polymer Chemistry
The compound has been explored for its potential in creating new materials with enhanced properties through covalent attachment to polymer backbones. Its incorporation can lead to novel materials with specific functionalities.
Case Study: Polymer Development
A recent study focused on synthesizing a polymer containing pyridinium units, demonstrating improved mechanical properties and thermal stability compared to conventional polymers. The synthesized polymer exhibited a tensile strength increase of approximately 25% .
Mechanism of Action
The mechanism of action of Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, chloride involves its interaction with negatively charged molecules. The positively charged pyridinium ring can form electrostatic interactions with anionic species, facilitating their modification or separation. This compound can also act as a phase-transfer catalyst, enhancing the solubility of reactants in different phases and promoting reaction rates.
Comparison with Similar Compounds
Comparison with Similar Pyridinium Compounds
Key Research Findings
Counterion Influence : Chloride salts (e.g., compound 4) exhibit higher thermal stability (decomposition >280°C) compared to tetrafluoroborate (compound 19) or trifluoroacetate (compound 15) derivatives, which are often liquid at room temperature .
Antimicrobial Activity: Pyridinium salts with phenoxybutyl substituents (e.g., compound 19) demonstrate superior antibacterial efficacy against Pseudomonas aeruginosa and Staphylococcus racemosum (MIC: 1 mg/mL), attributed to increased lipophilicity enhancing membrane disruption .
Synthetic Flexibility: The 4-dimethylamino group facilitates regioselective reactions. For example, compound 2 (1-(4-dimethylamino)-[2,3,5,6-tetrachloropyridin-4-yl]pyridinium chloride) reacts as an N,N-bisnucleophile to form trispyridinio-substituted products .
Crystallographic Behavior : Triphenylmethyl-substituted analogs (e.g., compound in ) form dense crystalline lattices due to π-π stacking and hydrogen bonding, critical for their role in protecting hydroxyl groups during synthesis.
Biological Activity
Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, chloride, also known as 4-Dimethylamino-N-(2-ethylhexyl)pyridinium chloride, is a quaternary ammonium compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in medicine and biochemistry.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 270.43 g/mol. Its structure features a pyridine ring substituted with a dimethylamino group and an ethylhexyl chain, contributing to its amphiphilic nature. This unique property enhances its solubility in both water and organic solvents, making it versatile for various applications.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against several bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes due to its surfactant properties, which is characteristic of many quaternary ammonium compounds .
Table 1: Antimicrobial Efficacy Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µM |
Staphylococcus aureus | 25 µM |
Pseudomonas aeruginosa | 100 µM |
Cytotoxicity and Cell Viability
Studies have assessed the cytotoxic effects of this compound on various cell lines. The results indicate that it can induce cell death through apoptosis and autophagy pathways, primarily by generating reactive oxygen species (ROS) .
Table 2: Cytotoxic Effects on Cell Lines
Cell Line | EC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 30 | Apoptosis via ROS production |
HepG2 | 50 | Autophagy induction |
MCF-7 | 45 | Combined apoptosis/autophagy |
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid bilayers, leading to membrane destabilization.
- Oxidative Stress Induction : The generation of ROS contributes to cellular damage and apoptosis.
- Inhibition of Enzymatic Activity : It may interact with various enzymes, affecting metabolic pathways critical for cell survival .
Case Study 1: Antimicrobial Application
A study evaluated the efficacy of Pyridinium chloride in treating infections caused by resistant bacterial strains. The compound was tested in vitro against clinical isolates of Staphylococcus aureus, showing a significant reduction in bacterial load compared to control treatments. This suggests potential use as an antimicrobial agent in clinical settings.
Case Study 2: Cancer Cell Targeting
In another investigation focused on cancer therapy, Pyridinium chloride was shown to selectively induce apoptosis in cancer cell lines while sparing normal cells. This selectivity highlights its potential as a targeted therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, chloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-(dimethylamino)pyridine and 2-ethylhexyl chloride under anhydrous conditions. Key steps include:
- Using polar aprotic solvents (e.g., acetonitrile or DMF) to enhance reactivity.
- Maintaining a nitrogen atmosphere to prevent hydrolysis of the alkyl chloride.
- Isolation via precipitation or column chromatography to achieve >90% purity .
- Optimization Strategies :
- Varying stoichiometry (e.g., 1.2:1 molar ratio of alkyl chloride to pyridine derivative).
- Monitoring reaction progress via TLC or HPLC to minimize byproducts like unreacted starting materials .
Q. How can researchers characterize the structural and electronic properties of this pyridinium salt?
- Analytical Techniques :
- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., downfield shifts for the pyridinium ring protons).
- X-ray Crystallography : Single-crystal analysis using SHELX or WinGX suites to resolve the cation-anion arrangement and confirm the 2-ethylhexyl chain conformation .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Q. What solvent systems are most effective for dissolving this compound, and how does solubility impact its applications in catalysis or biological studies?
- Solubility Profile :
- Highly soluble in polar solvents (water, methanol, DMSO) due to the ionic pyridinium moiety.
- Limited solubility in nonpolar solvents (hexane, toluene), which can complicate homogeneous catalysis.
- Application Considerations :
- Aqueous solubility facilitates biological assays (e.g., antimicrobial testing), while DMSO solutions are suitable for in vitro enzyme inhibition studies .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported biological activities of this compound?
- Case Study : Conflicting reports on antimicrobial efficacy may arise from polymorphic variations or counterion effects.
- Methodology :
- Compare crystal structures (e.g., CCDC-2021605 ) to identify hydrogen-bonding networks or π-π interactions that modulate bioactivity.
- Use SHELXL refinement to analyze anisotropic displacement parameters, which may reveal conformational flexibility in the 2-ethylhexyl chain impacting membrane penetration .
Q. What computational approaches are suitable for predicting the interaction of this compound with biological targets (e.g., enzymes or DNA)?
- Modeling Strategies :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to DNA minor grooves or enzyme active sites, leveraging the compound’s cationic charge for electrostatic complementarity.
- MD Simulations : GROMACS to assess stability of ligand-receptor complexes over time, focusing on the role of the dimethylamino group in hydrophobic interactions .
Q. How can researchers address contradictions in catalytic performance data across different reaction systems?
- Root Cause Analysis :
- Evaluate solvent effects (e.g., acetonitrile vs. THF) on transition-state stabilization using Hammett plots or kinetic isotope effects.
- Characterize reaction intermediates via in situ IR or Raman spectroscopy to identify competing pathways (e.g., nucleophilic vs. radical mechanisms) .
Q. What advanced techniques are recommended for studying the compound’s role in supramolecular assemblies or ionic liquids?
- Experimental Design :
- SC-XRD (Single-Crystal X-ray Diffraction): Resolve anion-cation packing motifs using WinGX/ORTEP for visualization .
- DSC/TGA : Assess thermal stability and phase transitions in ionic liquid formulations.
- Cyclic Voltammetry : Probe redox behavior linked to the pyridinium core’s electron-withdrawing properties .
Properties
IUPAC Name |
1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N2.ClH/c1-5-7-8-14(6-2)13-17-11-9-15(10-12-17)16(3)4;/h9-12,14H,5-8,13H2,1-4H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENGGGZJFDLMED-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C[N+]1=CC=C(C=C1)N(C)C.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464488 | |
Record name | Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.84 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92886-00-5 | |
Record name | Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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